molecular formula C23H18ClFN2O2S B302209 3-(4-chlorobenzyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione

3-(4-chlorobenzyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione

Cat. No. B302209
M. Wt: 440.9 g/mol
InChI Key: VPPQBXVBBOJKLB-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorobenzyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione, commonly known as TZD, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazolidinediones and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

Mechanism of Action

The mechanism of action of TZD involves its interaction with peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. TZD binds to PPAR-γ and activates its transcriptional activity, leading to the expression of genes involved in glucose uptake, lipid metabolism, and inflammation.
Biochemical and Physiological Effects:
TZD has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Additionally, TZD has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Moreover, TZD has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic patients.

Advantages and Limitations for Lab Experiments

The advantages of using TZD in lab experiments include its well-established synthesis method, its ability to exhibit a wide range of biological activities, and its potential therapeutic applications. However, the limitations of using TZD in lab experiments include its potential toxicity, its limited solubility in water, and its potential to interact with other compounds.

Future Directions

There are several future directions for research on TZD. One potential area of research is the development of new TZD analogs with improved pharmacological properties. Another potential area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory, anti-cancer, and anti-diabetic effects of TZD. Additionally, further studies are needed to investigate the potential toxic effects of TZD and its interactions with other compounds.

Synthesis Methods

The synthesis of TZD involves the reaction of 4-chlorobenzylamine with 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in the presence of thiazolidine-2,4-dione. This reaction leads to the formation of TZD as a yellow solid, which can be purified using various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

TZD has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Additionally, TZD has been shown to exhibit anti-cancer effects by inducing apoptosis in cancer cells and inhibiting the growth of tumors. Moreover, TZD has been shown to exhibit anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.

properties

Product Name

3-(4-chlorobenzyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione

Molecular Formula

C23H18ClFN2O2S

Molecular Weight

440.9 g/mol

IUPAC Name

(5Z)-3-[(4-chlorophenyl)methyl]-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C23H18ClFN2O2S/c1-14-11-17(15(2)27(14)20-9-7-19(25)8-10-20)12-21-22(28)26(23(29)30-21)13-16-3-5-18(24)6-4-16/h3-12H,13H2,1-2H3/b21-12-

InChI Key

VPPQBXVBBOJKLB-MTJSOVHGSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl

SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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